molecular formula C18H20N2O4S B4393636 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No. B4393636
M. Wt: 360.4 g/mol
InChI Key: VGVOXHHLUCBXGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide and its derivatives involves complex chemical procedures, often starting from basic chemical or commercially available compounds. For example, Yanagi et al. (1999) described the synthesis of related optical isomers, showcasing the methodological steps required to achieve the final compounds, highlighting the importance of specific configurations for pharmacological activity (Yanagi et al., 1999).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied to understand their conformation and potential interactions. For instance, Banerjee et al. (2002) analyzed the crystal structure and molecular conformation of a related compound, providing insights into the spatial arrangement and potential functional implications of these molecules (Banerjee et al., 2002).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, contributing to their diverse chemical properties and applications. For example, Yanagi et al. (2000) explored the preparation and characterization of different polymorphs of a related compound, demonstrating the impact of molecular form on its chemical behavior (Yanagi et al., 2000).

Physical Properties Analysis

The physical properties of N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide derivatives, such as crystalline forms, solubility, and melting points, are crucial for their practical applications. Yanagi et al. (2000) also detailed the thermal behavior of different polymorphs, revealing important aspects of their stability and physical state transitions (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity, binding affinity, and biological activity, are essential for understanding the potential uses of benzamide compounds. For instance, the work by Demir et al. (2015) on a novel benzamide derivative explored its antioxidant activity, demonstrating the broader chemical properties and potential therapeutic applications of these compounds (Demir et al., 2015).

properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-10-9-15(25(22,23)20-11-5-6-12-20)13-16(17)19-18(21)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOXHHLUCBXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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